

2-Hydrazinylbenzonitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydrazinylbenzonitrile hydrochloride

Cat. No.: B1417933

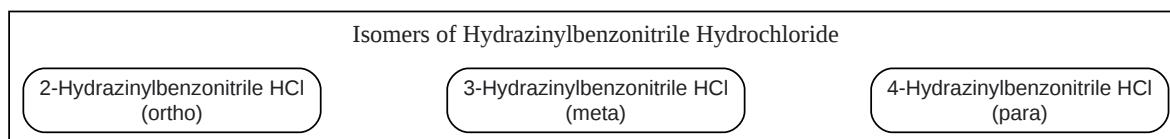
[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazinylbenzonitrile Hydrochloride Isomers

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safety protocols for hydrazinylbenzonitrile hydrochloride isomers. Due to a greater abundance of published data, this document focuses primarily on the para-isomer, 4-Hydrazinylbenzonitrile hydrochloride, a versatile chemical intermediate crucial in pharmaceutical and materials science research.^{[1][2]} Data for the ortho (2-) and meta (3-) isomers are included where available to provide a comparative context for researchers. The guide is intended for scientists and drug development professionals, offering field-proven insights into handling, analysis, and application of these important synthetic building blocks.

Chemical Identity and Isomeric Structures

Hydrazinylbenzonitrile hydrochloride exists as three distinct positional isomers: ortho (2-), meta (3-), and para (4-). The position of the hydrazinyl group on the benzonitrile core significantly influences the compound's physical properties and reactivity. The 4-isomer is the most commonly cited in commercial and research literature.^{[1][2]}


Comparative Identifiers

The fundamental details for each isomer are summarized below. It is critical for researchers to verify the specific isomer and corresponding CAS number before use to ensure experimental accuracy.

Property	2-Hydrazinylbenzonitrile HCl	3-Hydrazinylbenzonitrile HCl	4-Hydrazinylbenzonitrile HCl
Synonyms	(2-Cyanophenyl)hydrazin e HCl	(3-Cyanophenyl)hydrazin e HCl	(4-Cyanophenyl)hydrazin e HCl [3][4]
CAS Number	1030287-80-9 [5][6]	17672-26-3 (parent) [7]	2863-98-1 [3][4][8]
Molecular Formula	C ₇ H ₈ CIN ₃	C ₇ H ₈ CIN ₃	C ₇ H ₈ CIN ₃ [4][8][9]
Molecular Weight	169.61 g/mol	169.61 g/mol	169.61 g/mol [9][10] [11]
InChI Key	Data Not Available	SBOSIWQIJOMACM- UHFFFAOYSA-N (parent) [7]	UXDLLFIRCVPPQP- UHFFFAOYSA-N [3] [10]

Isomeric Structures

The structural differences between the ortho, meta, and para isomers are illustrated below. These seemingly minor positional shifts can lead to significant differences in crystal packing, solubility, and reactivity patterns.

[Click to download full resolution via product page](#)

Caption: Chemical structures of the ortho, meta, and para isomers.

Physicochemical Properties

The physical properties of these isomers, particularly the well-documented 4-Hydrazinylbenzonitrile hydrochloride, are crucial for designing synthetic procedures, purification protocols, and formulation strategies.

Data Summary

The following table consolidates available data on the core physical properties. The majority of detailed experimental data pertains to the 4-isomer.

Property	2-Hydrazinylbenzonitrile HCl	3-Hydrazinylbenzonitrile HCl	4-Hydrazinylbenzonitrile HCl
Appearance	Data Not Available	Data Not Available	Pale orange to brown powder ^[8] / Bright yellow crystalline powder ^[4]
Melting Point	Data Not Available	Data Not Available	241-244 °C (decomposes) ^{[4][8][10]}
Boiling Point	Data Not Available	Data Not Available	325.9 °C at 760 mmHg (Predicted) ^{[4][8]}
Solubility	Data Not Available	Data Not Available	Soluble in methanol ^{[4][8]}
Vapor Pressure	Data Not Available	Data Not Available	0.000223 mmHg at 25 °C (Predicted) ^[8]
Flash Point	Data Not Available	Data Not Available	150.9 °C (Predicted) ^{[4][8]}

Stability and Storage

Stability: Hydrazine derivatives can be susceptible to oxidation. The hydrochloride salt form generally offers improved stability over the free base. The compound is stable under normal, recommended storage conditions.[12]

Storage Conditions: To ensure chemical integrity, all isomers should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[13][14][15] The material is noted to be moisture-sensitive.[4][8] For long-term storage, keep the container sealed in a dry place, protected from light.[4]

Analytical Characterization

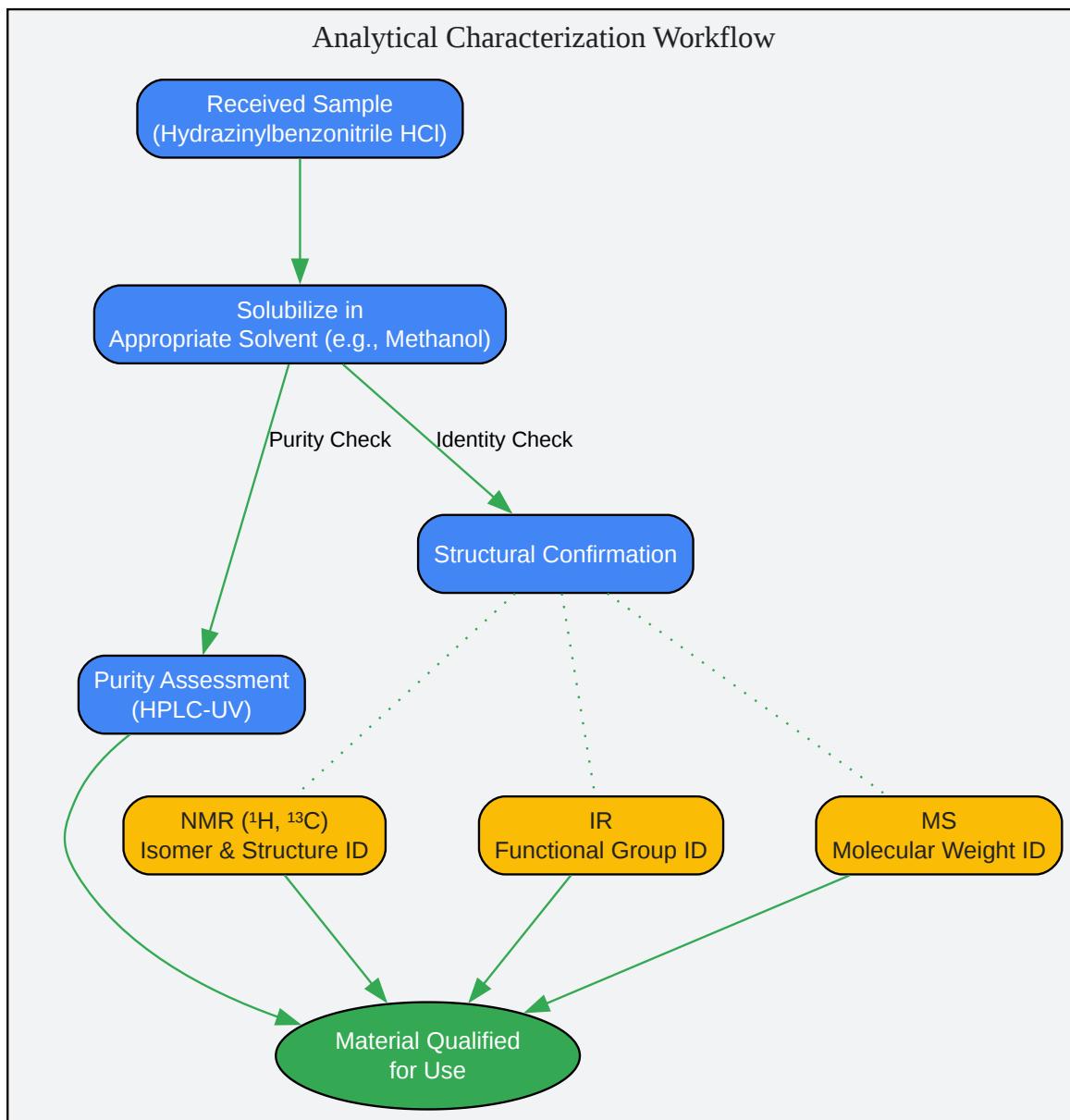
A multi-technique approach is essential for the unambiguous identification and purity assessment of hydrazinylbenzonitrile hydrochloride isomers. The causality behind selecting these methods is to orthogonally verify the molecular structure, purity, and identity.

Spectroscopic Methods

Spectroscopy provides the foundational data for structural elucidation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the isomeric identity.
 - ^1H NMR: The proton NMR spectrum will show distinct signals in the aromatic region. The splitting patterns (coupling) of these aromatic protons are unique to each isomer and provide definitive proof of the substitution pattern (ortho, meta, or para). Signals corresponding to the hydrazinyl protons ($-\text{NHNH}_2$) would also be present.
 - ^{13}C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The para isomer, due to its symmetry, will show fewer aromatic signals than the ortho and meta isomers. The signal for the nitrile carbon ($\text{C}\equiv\text{N}$) is also a key diagnostic peak.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups.
 - A sharp, intense absorption band characteristic of the nitrile group ($\text{C}\equiv\text{N}$) stretch is expected.

- N-H stretching bands from the hydrazine and hydrochloride amine salt functionalities will be visible.
- C-H stretching and bending bands will confirm the presence of the aromatic ring.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[16]


Chromatographic Methods

Chromatography is the primary method for assessing purity and quantifying the compound in a mixture.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the purity of hydrazinylbenzonitrile hydrochloride.[2][17] A C18 column with a mobile phase consisting of an acetonitrile/water gradient is a typical starting point for method development.[17] Purity is often reported as $\geq 97\%$ or $\geq 98.0\%$ by suppliers.[2][10]

General Analytical Workflow

The logical flow for comprehensive characterization of a supplied sample is outlined below. This self-validating system ensures that both the identity and purity of the research material are confirmed before its use in sensitive applications.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical qualification of the material.

Safety, Handling, and Disposal

Hydrazinylbenzonitrile hydrochloride is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

- GHS Hazard Statements:
 - Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
 - Causes skin irritation.[10][12][14]
 - Causes serious eye irritation.[10][12][14]
 - May cause respiratory irritation.[10][12][14]
- Signal Word: Warning[10]
- Potential Effects: Metabolism may release cyanide, which can lead to severe systemic effects.[12]

Exposure Controls and Personal Protection

Adherence to safety protocols is mandatory to prevent exposure.

- Engineering Controls: Use only under a chemical fume hood or in a well-ventilated area.[13][18] Ensure that eyewash stations and safety showers are readily accessible.[19]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13][14]
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[10]

First Aid and Emergency Procedures

In case of exposure, immediate action is required.

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13][14]
- Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13][14]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[13][14]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][18]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not allow the product to enter drains or waterways.[13][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chembk.com [chembk.com]
- 5. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE CAS#: 1030287-80-9 [m.chemicalbook.com]

- 6. 2-HYDRAZINO-BENZONITRILE HYDROCHLORIDE | 1030287-80-9 [chemicalbook.com]
- 7. 3-Hydrazinylbenzonitrile | C7H7N3 | CID 1488145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Cyanophenylhydrazine hydrochloride | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Cyanophenylhydrazine 97 2863-98-1 [sigmaaldrich.com]
- 11. 4-Cyanophenylhydrazine Hydrochloride | C7H8CIN3 | CID 16212962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. rsc.org [rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. fishersci.com [fishersci.com]
- 19. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [2-Hydrazinylbenzonitrile hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1417933#2-hydrazinylbenzonitrile-hydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com